3-Butoxycarbonylphenylboronic acid
Overview
Description
3-Butoxycarbonylphenylboronic acid is an organic compound with the molecular formula C11H15BO4. It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with a butoxycarbonyl group and a boronic acid functional group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Scientific Research Applications
3-Butoxycarbonylphenylboronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of biaryl compounds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains . This property allows them to interact with a wide range of biological targets.
Mode of Action
The mode of action of 3-Butoxycarbonylphenylboronic acid is likely based on its ability to form boronate esters with diols, particularly those present in biological molecules. This interaction can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Given the broad reactivity of boronic acids and their esters, it is plausible that this compound could influence multiple pathways, particularly those involving proteins or enzymes with diol-containing side chains .
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally known to be marginally stable in water, which could potentially affect their bioavailability .
Result of Action
The ability of boronic acids and their esters to form reversible covalent complexes with diol-containing biological molecules suggests that they could potentially modulate the function of these molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the rate of hydrolysis of boronic esters . Therefore, the physiological context in which this compound is used could greatly affect its biological activity.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Butoxycarbonylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and organic halides, leading to the formation of biaryl compounds. The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes, which act as catalysts. The nature of these interactions involves the coordination of the boronic acid group with the palladium center, enabling the transmetalation step crucial for the coupling reaction .
Cellular Effects
This compound influences various cellular processes, particularly those involving cell signaling pathways and gene expression. The compound can affect cellular metabolism by participating in reactions that modify cellular components, such as proteins and nucleic acids. For instance, the product of Suzuki-Miyaura coupling reactions involving this compound can modulate gene expression by acting as transcriptional regulators or inhibitors. Additionally, the compound’s interaction with cellular enzymes can impact metabolic pathways, leading to changes in cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its role in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boronic acid group coordinates with the palladium center. This interaction facilitates the transfer of the organic group from the boronic acid to the palladium, followed by reductive elimination to form the desired biaryl product. This mechanism is crucial for the compound’s ability to form carbon-carbon bonds, making it valuable in organic synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can maintain its activity in in vitro and in vivo settings, although its efficacy may decrease over time due to degradation. These temporal effects are essential for understanding the compound’s long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity or metabolic disturbances. Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, such as palladium catalysts and organic halides. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and pharmaceutical development .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. For instance, the compound may be transported to areas where Suzuki-Miyaura coupling reactions occur, such as the cytoplasm or nucleus. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can participate in gene expression regulation, or to the cytoplasm, where it can engage in metabolic reactions. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxycarbonylphenylboronic acid typically involves the reaction of m-carboxybenzene boric acid with thionyl chloride in tetrahydrofuran under nitrogen protection. The reaction mixture is then cooled, and potassium tert-butoxide is added. The resulting product is acidified with acetic acid and recrystallized from petroleum ether to obtain the final product with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butoxycarbonylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form phenylboronic acid derivatives.
Substitution: The butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, potassium tert-butoxide, and acetic acid. Reaction conditions typically involve refluxing in tetrahydrofuran under nitrogen protection, followed by cooling and acidification .
Major Products Formed
The major products formed from reactions involving this compound include boronic esters, borates, and various substituted phenylboronic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butoxycarbonylphenylboronic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a butoxycarbonyl group.
3-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester: A derivative with a pinacol ester group.
Uniqueness
3-Butoxycarbonylphenylboronic acid is unique due to its specific functional groups, which confer distinct reactivity and applications compared to other boronic acid derivatives. Its ability to participate in a wide range of chemical reactions and its utility in various scientific research fields make it a valuable compound .
Properties
IUPAC Name |
(3-butoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8,14-15H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRBUIKBJAGBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)OCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457978 | |
Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827300-04-9 | |
Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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